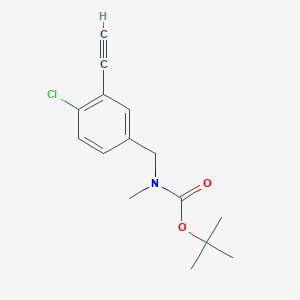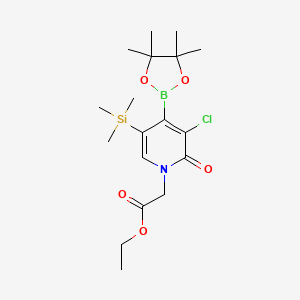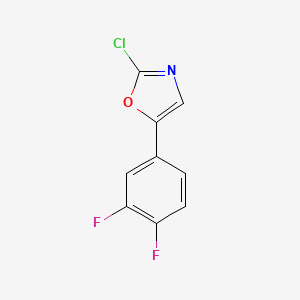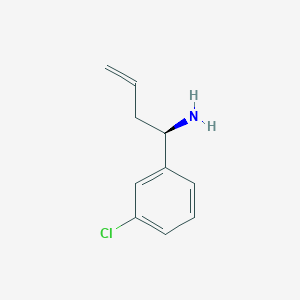
(4-Chloro-3-ethynyl-benzyl)-methyl-carbamic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chloro-3-ethynyl-benzyl)-methyl-carbamic acid tert-butyl ester is a complex organic compound with a unique structure that includes a chloro-substituted benzyl group, an ethynyl group, and a carbamic acid ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-ethynyl-benzyl)-methyl-carbamic acid tert-butyl ester typically involves multiple steps, starting with the preparation of the 4-chloro-3-ethynyl-benzyl precursor. This can be achieved through halogenation and subsequent ethynylation reactions. The final esterification step involves the reaction of the benzyl derivative with methyl isocyanate and tert-butyl alcohol under controlled conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(4-Chloro-3-ethynyl-benzyl)-methyl-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(4-Chloro-3-ethynyl-benzyl)-methyl-carbamic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-Chloro-3-ethynyl-benzyl)-methyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetoacetate: A widely used ester in organic synthesis with similar reactivity.
Methyl acetoacetate: Another ester with comparable chemical properties.
Benzyl acetate: Shares the benzyl group but differs in its ester functionality.
Uniqueness
(4-Chloro-3-ethynyl-benzyl)-methyl-carbamic acid tert-butyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chloro and ethynyl substituents, along with the carbamic acid ester, make it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C15H18ClNO2 |
|---|---|
Peso molecular |
279.76 g/mol |
Nombre IUPAC |
tert-butyl N-[(4-chloro-3-ethynylphenyl)methyl]-N-methylcarbamate |
InChI |
InChI=1S/C15H18ClNO2/c1-6-12-9-11(7-8-13(12)16)10-17(5)14(18)19-15(2,3)4/h1,7-9H,10H2,2-5H3 |
Clave InChI |
LNDMQPJPLMZZQI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C)CC1=CC(=C(C=C1)Cl)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-Bromo-2-methyl-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole](/img/structure/B12069424.png)
![(5-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B12069438.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-{3-[3,5-bis(trifluoromethyl)phenyl]thioureido}cyclohexyl)thiourea](/img/structure/B12069441.png)






